molecular formula C9H9NS2 B1351909 [(2-Isothiocyanatoethyl)thio]benzene CAS No. 38752-37-3

[(2-Isothiocyanatoethyl)thio]benzene

Cat. No.: B1351909
CAS No.: 38752-37-3
M. Wt: 195.3 g/mol
InChI Key: RXQJAAYHHRTWQT-UHFFFAOYSA-N
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Description

[(2-Isothiocyanatoethyl)thio]benzene is an organic compound with the molecular formula C9H9NS2 It features a benzene ring substituted with a 2-isothiocyanatoethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of [(2-Isothiocyanatoethyl)thio]benzene typically begins with benzene derivatives and appropriate thiol and isothiocyanate precursors.

    Reaction Conditions: One common method involves the reaction of 2-chloroethyl isothiocyanate with thiophenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product can be purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for higher yields and scalability. This might include continuous flow reactions and the use of more efficient catalysts or solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: [(2-Isothiocyanatoethyl)thio]benzene can undergo nucleophilic substitution reactions due to the presence of the isothiocyanate group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfur and nitrogen atoms.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include thioureas or isothiocyanate derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or amines.

Scientific Research Applications

Chemistry

[(2-Isothiocyanatoethyl)thio]benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.

Biology and Medicine

In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. These compounds can act as inhibitors of certain enzymes or as ligands for targeting specific proteins.

Industry

The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its ability to form stable bonds with other molecules allows for the creation of materials with enhanced properties.

Mechanism of Action

The mechanism by which [(2-Isothiocyanatoethyl)thio]benzene exerts its effects typically involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. In biological systems, this might involve the inhibition of enzyme activity or the modification of protein function.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Similar structure but lacks the ethylthio group.

    Benzyl isothiocyanate: Contains a benzyl group instead of the ethylthio group.

    2-Isothiocyanatoethylbenzene: Similar but without the sulfur atom.

Uniqueness

[(2-Isothiocyanatoethyl)thio]benzene is unique due to the presence of both the isothiocyanate and ethylthio groups, which confer distinct reactivity and properties. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-isothiocyanatoethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c11-8-10-6-7-12-9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJAAYHHRTWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407110
Record name [(2-isothiocyanatoethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38752-37-3
Record name [(2-isothiocyanatoethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-isothiocyanatoethyl)sulfanyl]benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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